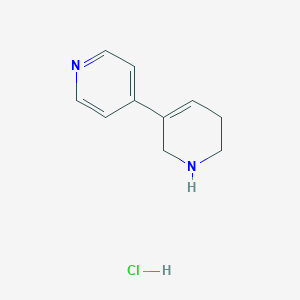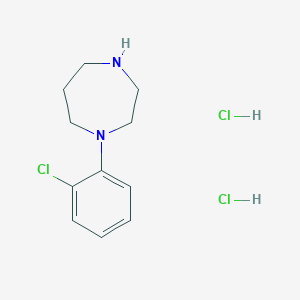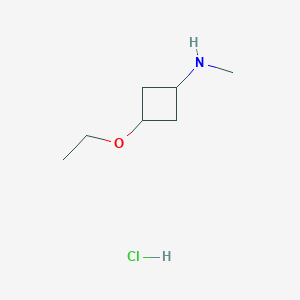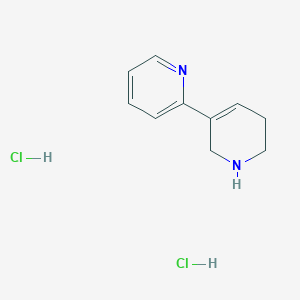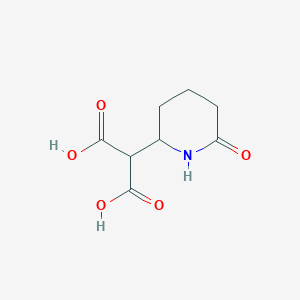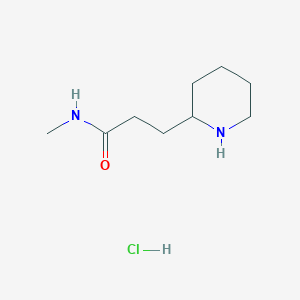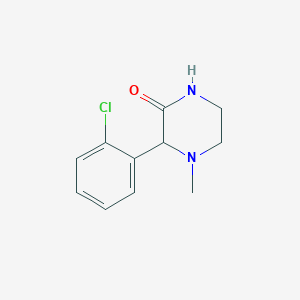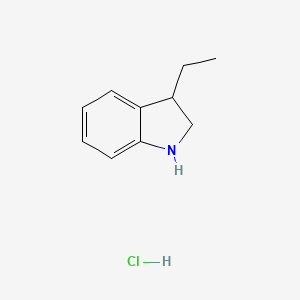
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
“3-ethyl-2,3-dihydro-1H-indole hydrochloride” is a derivative of indole . Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indole”, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 . Chemical Reactions Analysis
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indole”, a related compound, include a molecular weight of 119.1638 . It is also known by other names such as Indoline, 1-Azaindan, Dihydroindole, Indolene, and Indole, 2,3-dihydro .Scientific Research Applications
Chemistry and Anti-inflammatory Actions
The research by Martel et al. (1976) presents a comprehensive study on the chemistry and anti-inflammatory actions of a series of compounds related to 3-ethyl-2,3-dihydro-1H-indole hydrochloride. The study synthesizes and evaluates the anti-inflammatory and ulcerogenic effects of 37 derivatives, including etodolic acid, a compound closely related to the chemical . The results showcase potent anti-inflammatory properties, particularly in chronic rat models of inflammation, and a relatively low acute ulcerogenic potential in the same species (Martel et al., 1976).
Serotonergic Neurons and Behavioral Effects
The study by Koda et al. (1989) examines the effects of a vincamine analogue on the metabolism and function of cerebral serotonergic (5-HT) neurons. The compound studied, closely related to 3-ethyl-2,3-dihydro-1H-indole hydrochloride, demonstrates the facilitation of 5-HT turnover in various brain areas, suggesting a modulation of neurotransmitter dynamics with potential implications for neurological conditions (Koda et al., 1989).
Pharmacokinetics and Tissue Disposition
Anderton et al. (2004) delve into the pharmacokinetics and tissue disposition of indole-3-carbinol and its derivatives, demonstrating the systemic absorption and distribution of these compounds after oral administration. This study, although focused on indole-3-carbinol, provides insights into the metabolic pathways and tissue interactions that might be relevant to 3-ethyl-2,3-dihydro-1H-indole hydrochloride as well (Anderton et al., 2004).
Potential Antitumor and Chemopreventive Effects
Weng et al. (2007) investigate the potential of indole-3-carbinol-derived compounds as antitumor agents, showing promising in vitro and in vivo efficacy in prostate cancer cells. The study highlights the compound's ability to modulate a range of signaling targets, suggesting a complex but effective mechanism of action that might also be relevant to derivatives of 3-ethyl-2,3-dihydro-1H-indole hydrochloride (Weng et al., 2007).
Safety And Hazards
While specific safety and hazard information for “3-ethyl-2,3-dihydro-1H-indole hydrochloride” is not available in the search results, it is generally recommended to avoid inhalation, ingestion, or contact with skin and eyes when using indole derivatives . Use should be in a well-ventilated area, and protective gloves, glasses, and workwear should be worn .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active has made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
3-ethyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-7-11-10-6-4-3-5-9(8)10;/h3-6,8,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNEMZHGRPKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



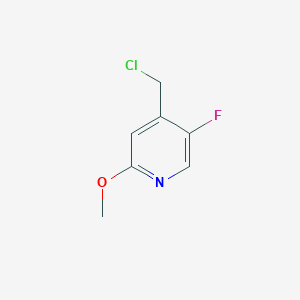
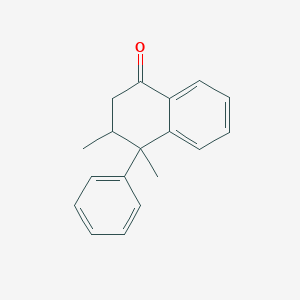
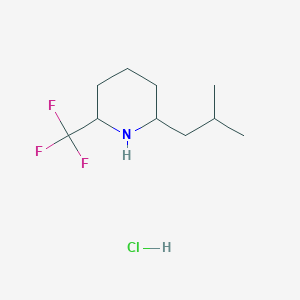
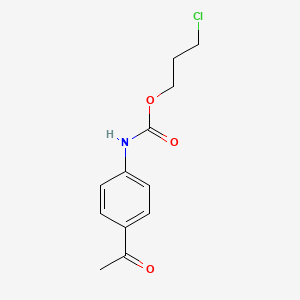
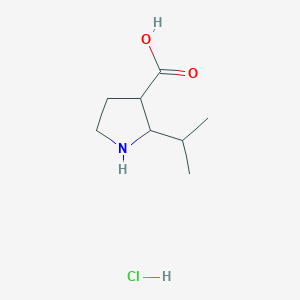
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)
